molecular formula C18H18FNO3 B5912345 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one

3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one

Cat. No. B5912345
M. Wt: 315.3 g/mol
InChI Key: UIPUGGHFAZGERF-ZRDIBKRKSA-N
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Description

3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one, also known as FUB-APINACA, is a synthetic cannabinoid that was first identified in 2013. Synthetic cannabinoids are compounds that mimic the effects of the natural cannabinoid compounds found in the cannabis plant. These compounds are often used recreationally and have been associated with a range of adverse effects, including psychosis, seizures, and even death. However, FUB-APINACA has also been the subject of scientific research, which has revealed its potential applications as a tool for understanding the endocannabinoid system and as a potential therapeutic agent.

Mechanism of Action

3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one acts as a potent agonist of the cannabinoid receptor CB1. The CB1 receptor is located in the brain and is responsible for many of the effects associated with cannabis use, including the psychoactive effects. When 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters like dopamine and serotonin. This activation of the CB1 receptor is thought to be responsible for many of the physiological and biochemical effects associated with 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one.
Biochemical and Physiological Effects:
3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been shown to have a range of biochemical and physiological effects. These effects include the modulation of pain and inflammation, the regulation of mood and anxiety, and the alteration of appetite and metabolism. 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one in lab experiments is its potency. 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is a highly potent agonist of the CB1 receptor, which means that it can be used at lower concentrations than other synthetic cannabinoids. This can be beneficial in terms of reducing costs and minimizing the risk of adverse effects. However, one limitation of using 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one in lab experiments is its potential for toxicity. Synthetic cannabinoids like 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one have been associated with a range of adverse effects, including seizures and even death. Therefore, it is important to use caution when working with these compounds in the lab.

Future Directions

There are many potential future directions for research on 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one. One area of interest is the development of 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one as a therapeutic agent. The neuroprotective effects of 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one make it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Another area of interest is the development of 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one as a tool for understanding the endocannabinoid system. As our understanding of this complex signaling system continues to evolve, synthetic cannabinoids like 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one will likely play an important role in advancing our knowledge. Finally, there is also interest in developing safer and more effective synthetic cannabinoids that can be used in a variety of research and therapeutic applications.

Synthesis Methods

3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is typically synthesized using standard organic chemistry techniques. The synthesis involves the reaction of a fluorinated benzene derivative with a dimethoxyphenylamine derivative in the presence of a base catalyst. The resulting product is then purified using standard chromatography techniques.

Scientific Research Applications

3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been used extensively in scientific research as a tool for understanding the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in regulating a wide range of physiological processes, including pain, inflammation, and mood. Synthetic cannabinoids like 3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one can be used to study the effects of cannabinoid receptor activation on these processes.

properties

IUPAC Name

(E)-3-(2,5-dimethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-12(10-17(21)13-4-6-14(19)7-5-13)20-16-11-15(22-2)8-9-18(16)23-3/h4-11,20H,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPUGGHFAZGERF-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)F)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)F)/NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)but-2-en-1-one

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